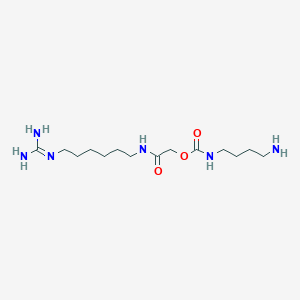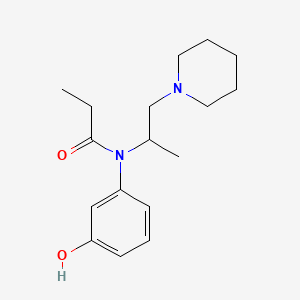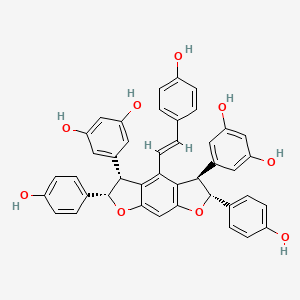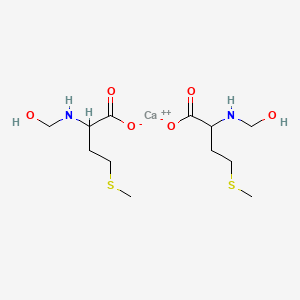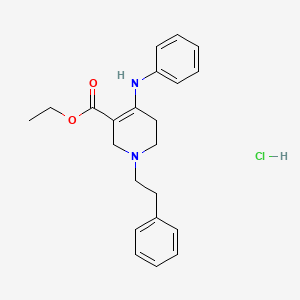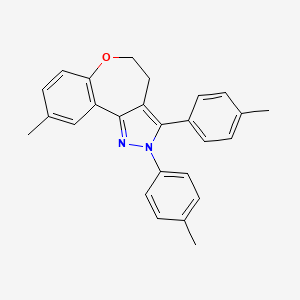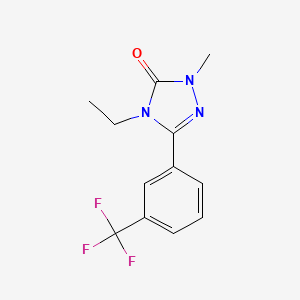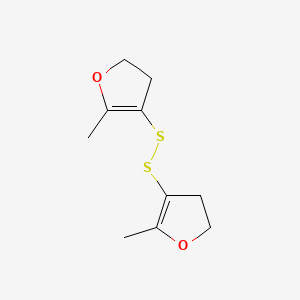
Bis(2-methyl-4,5-dihydro-3-furyl) disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methyl-4,5-dihydro-3-furyl) disulfide: is an organic compound with the molecular formula C10H14O2S2 . It is a member of the class of furans and is characterized by the presence of two 2-methyl-4,5-dihydro-3-furyl groups connected by a disulfide bond. This compound is known for its role as a flavoring agent, particularly in meat products, where it contributes to the meat-like aroma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methyl-4,5-dihydro-3-furyl) disulfide typically involves the reaction of 2-methyl-4,5-dihydro-3-furyl thiol with an oxidizing agent. One common method is the oxidation of 2-methyl-4,5-dihydro-3-furyl thiol using hydrogen peroxide or iodine in the presence of a base. The reaction proceeds as follows:
2C5H8OS→C10H14O2S2+H2O
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(2-methyl-4,5-dihydro-3-furyl) disulfide can undergo oxidation to form sulfoxides and sulfones.
Reduction: The compound can be reduced to yield 2-methyl-4,5-dihydro-3-furyl thiol.
Substitution: It can participate in nucleophilic substitution reactions where the disulfide bond is cleaved.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: 2-methyl-4,5-dihydro-3-furyl thiol.
Substitution: Various substituted furans depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: Bis(2-methyl-4,5-dihydro-3-furyl) disulfide is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound has been studied for its interaction with biological molecules such as proteins and enzymes. It is known to interact with oral mucin, influencing flavor perception in food products .
Medicine: Research is ongoing to explore the potential medicinal properties of this compound, including its antimicrobial and antioxidant activities.
Industry: In the food industry, this compound is used as a flavoring agent to enhance the aroma and taste of meat products .
Mécanisme D'action
The mechanism of action of bis(2-methyl-4,5-dihydro-3-furyl) disulfide involves its interaction with biological molecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can influence the structure and function of proteins and enzymes, thereby affecting various biological processes .
Comparaison Avec Des Composés Similaires
- Bis(2-methyl-3-furyl) disulfide
- 3,3’-Dithiobis(2-methylfuran)
- 4,4’-Dithiobis(5-methyl-2,3-dihydrofuran)
Comparison: Bis(2-methyl-4,5-dihydro-3-furyl) disulfide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to bis(2-methyl-3-furyl) disulfide, it has a different arrangement of the furan rings, leading to variations in reactivity and interaction with biological molecules .
Propriétés
Numéro CAS |
85196-66-3 |
|---|---|
Formule moléculaire |
C10H14O2S2 |
Poids moléculaire |
230.4 g/mol |
Nom IUPAC |
5-methyl-4-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]-2,3-dihydrofuran |
InChI |
InChI=1S/C10H14O2S2/c1-7-9(3-5-11-7)13-14-10-4-6-12-8(10)2/h3-6H2,1-2H3 |
Clé InChI |
KMPMFKJGGUSVMW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CCO1)SSC2=C(OCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




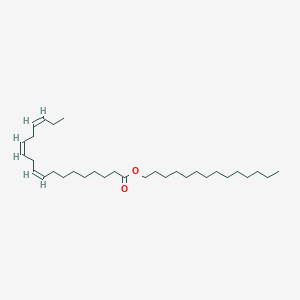

![(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12754545.png)
